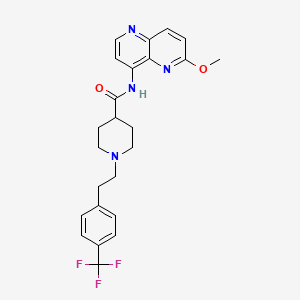
Apoptotic agent-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptotic agent-2 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining the balance between cell proliferation and cell death, ensuring the removal of damaged or unnecessary cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apoptotic agent-2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Apoptotic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that may have different biological activities and properties.
Aplicaciones Científicas De Investigación
Apoptotic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inducing apoptosis in different cell types, including cancer cells.
Medicine: Investigated for its potential use in cancer therapy, where it can selectively induce apoptosis in cancer cells while sparing healthy cells.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the production of research reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Apoptotic agent-2 involves the activation of specific molecular pathways that lead to apoptosis. This includes the activation of pro-apoptotic proteins such as Bax and Bak, which promote the release of cytochrome c from the mitochondria. This release triggers the activation of caspases, a family of proteases that execute the apoptotic process by cleaving various cellular components. The compound may also interact with death receptors on the cell surface, further promoting apoptosis through extrinsic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Apoptotic agent-2 include:
Curcumin: A natural compound with pro-apoptotic properties, known for its anti-inflammatory and anticancer activities.
Resveratrol: A natural polyphenol that induces apoptosis in cancer cells and has antioxidant properties.
Quercetin: A flavonoid with pro-apoptotic effects, studied for its potential in cancer therapy.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in cancer cells. Unlike some other compounds, it may have fewer side effects and a higher specificity for targeting cancer cells, making it a promising candidate for therapeutic development.
Propiedades
Fórmula molecular |
C25H16ClN7S |
|---|---|
Peso molecular |
482.0 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[2-(10H-indeno[2,3-b]quinoxalin-11-yldiazenyl)-4-methyl-1,3-thiazol-5-yl]diazene |
InChI |
InChI=1S/C25H16ClN7S/c1-14-24(32-30-16-12-10-15(26)11-13-16)34-25(27-14)33-31-22-18-7-3-2-6-17(18)21-23(22)29-20-9-5-4-8-19(20)28-21/h2-13,29H,1H3 |
Clave InChI |
AATZRHWKLUHUJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52)N=NC6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
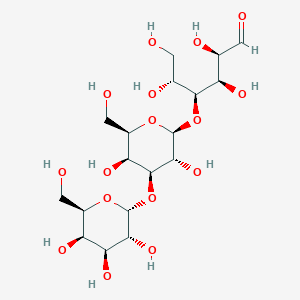
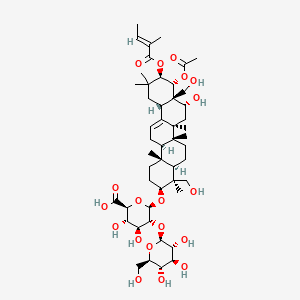
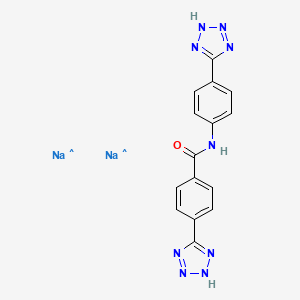
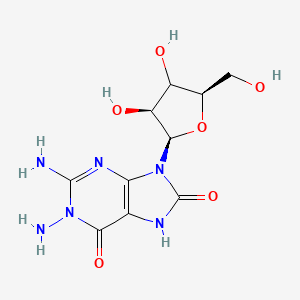
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
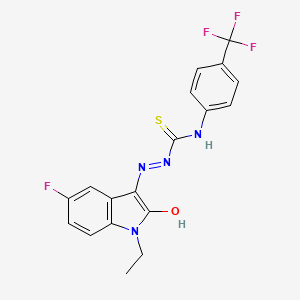
![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
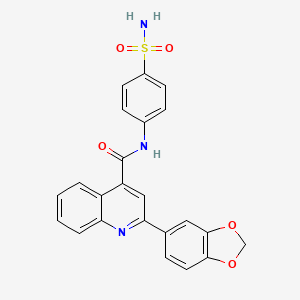
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
